Pinacol monoformate
Description
Pinacol monoformate (C₆H₁₂O₃) is an organoformate ester derived from pinacol (2,3-dimethyl-2,3-butanediol) and formic acid. Structurally, it features a formate group (-OCHO) attached to one hydroxyl group of pinacol, retaining one free hydroxyl moiety . This compound is primarily utilized in organic synthesis as a mediator or catalyst in rearrangement reactions, such as the pinacol rearrangement, where it facilitates the conversion of 1,2-diols into carbonyl compounds under mild conditions. Its dual functionality—acting as both a proton source and a formylating agent—enhances reaction selectivity and efficiency, making it valuable in synthesizing complex carbonyl derivatives .
Industrial applications include its role in producing fragrances, pharmaceuticals, and agrochemical intermediates. Its economic importance stems from its ability to streamline synthetic pathways while minimizing harsh reaction conditions, reducing energy consumption, and improving yield profiles .
Properties
CAS No. |
65184-58-9 |
|---|---|
Molecular Formula |
C7H14O3 |
Molecular Weight |
146.18 g/mol |
IUPAC Name |
(3-hydroxy-2,3-dimethylbutan-2-yl) formate |
InChI |
InChI=1S/C7H14O3/c1-6(2,9)7(3,4)10-5-8/h5,9H,1-4H3 |
InChI Key |
OBODCWUESPNUOV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(C)(C)OC=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Comparative Properties of this compound and Related Compounds
| Property | This compound | Trimethyl Orthoformate | Hydrazinium Monoformate |
|---|---|---|---|
| Molecular Formula | C₆H₁₂O₃ | C₄H₁₀O₃ | CH₆N₂O₂ |
| Boiling Point (°C) | ~180 (estimated) | 101–103 | Decomposes at RT |
| Solubility | Polar organic solvents | Miscible in organic | Water and methanol |
| Primary Role | Rearrangement mediator | Protecting group | Hydrogen donor |
| Reaction Conditions | Mild (25–50°C) | Mild (room temperature) | Room temperature |
| Catalyst Compatibility | Acidic/neutral media | Neutral | Raney® Ni |
Reaction Efficiency and Selectivity
(a) Trimethyl Orthoformate
Trimethyl orthoformate (C(OMe)₃H) is structurally distinct as a fully substituted orthoester but shares functional overlap in facilitating pinacol rearrangements. Unlike this compound, it acts as a dehydrating agent and formyl donor, enabling the formation of carbonyl compounds without requiring additional acid catalysts. However, its selectivity for specific substrates (e.g., aromatic diols) is lower, and it may generate side products like methyl formate under prolonged heating .
(b) Hydrazinium Monoformate
Hydrazinium monoformate ([N₂H₅][HCOO]) is a functionally similar hydrogen donor used in nitro- and nitrile-group reductions. While both compounds operate under mild conditions, hydrazinium monoformate exhibits superior efficiency in catalytic hydrogenation compared to this compound. For example, it achieves >90% yield in reducing aromatic nitro compounds to amines at room temperature with Raney® Ni, outperforming formic acid or ammonium formate . However, its instability in aqueous media and higher toxicity limit its industrial scalability compared to this compound.
Q & A
Q. How can computational models predict this compound’s environmental persistence?
- Methodological Answer : Use EPI Suite or TEST software to estimate biodegradation half-lives (t1/2) and bioaccumulation potential (log Pow). Validate with experimental OECD 301F tests for aerobic degradation. Publish QSAR (Quantitative Structure-Activity Relationship) models in machine-readable formats .
Cross-Disciplinary Applications
Q. What methodologies enable the use of this compound in polymer chemistry research?
- Methodological Answer : Investigate its role as a crosslinking agent via rheometry (viscoelasticity changes) and FT-IR monitoring of esterification. Compare thermomechanical properties (DSC, TGA) of polymers with/without this compound. Optimize curing times using time-temperature superposition (TTS) models .
Q. How can this compound be integrated into medicinal chemistry workflows for prodrug design?
- Methodological Answer : Screen formylation efficiency on hydroxyl-containing APIs (Active Pharmaceutical Ingredients) using HTS (High-Throughput Screening). Assess hydrolytic stability in simulated gastric fluid (SGF, pH 1.2) and intestinal fluid (SIF, pH 6.8). Use Caco-2 cell models to evaluate permeability enhancements .
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